

Amoxicillin-d4: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Amoxicillin D4

Cat. No.: B1165254

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amoxicillin-d4. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated analogue of amoxicillin. This guide details storage recommendations, summarizes stability under various stress conditions, outlines major degradation pathways, and provides a framework for experimental stability-indicating protocols.

Storage Conditions

The long-term stability of Amoxicillin-d4 is contingent upon appropriate storage conditions to prevent degradation. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for Amoxicillin-d4

Form	Storage Temperature	Duration	Additional Notes
Solid (Powder)	-20°C	≥ 4 years ^[1]	Store in a dry, well-ventilated place, away from heat and sources of ignition. ^[2] Keep container tightly closed. ^[2]
2-8°C	Long-term storage ^[3]		
In Solvent (e.g., DMSO)	-80°C	6 months ^[4]	Use within 6 months for optimal stability.
-20°C	1 month	Use within 1 month.	

Chemical Stability and Degradation

Amoxicillin, and by extension Amoxicillin-d4, is susceptible to degradation under various conditions, primarily through the hydrolysis of its β -lactam ring. Forced degradation studies on amoxicillin provide valuable insights into the stability of its deuterated counterpart.

Forced Degradation Studies

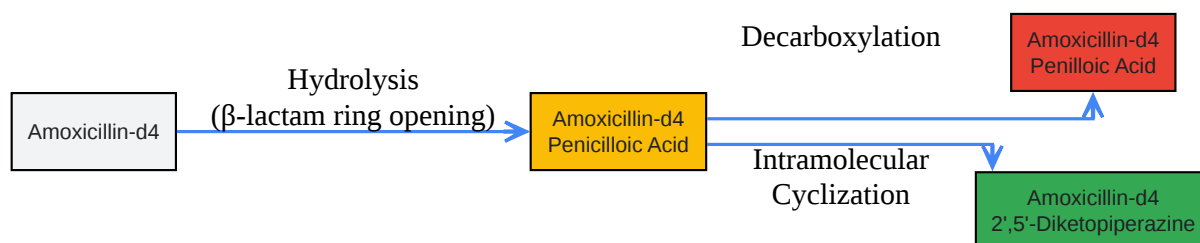
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes typical conditions used in forced degradation studies of amoxicillin.

Table 2: Summary of Forced Degradation Conditions for Amoxicillin

Stress Condition	Reagent/Parameters	Observations
Acid Hydrolysis	0.375 M HCl at 25°C for 30 min	Degradation occurs.
Alkaline Hydrolysis	0.015 M NaOH at 25°C for 15 min	Significant degradation (approximately 50%). Amoxicillin is highly susceptible to alkaline conditions.
Oxidative Degradation	1.5% H ₂ O ₂ at 25°C for 30 min	Degradation occurs.
Thermal Degradation (Dry Heat)	105°C for 3 hours	Can lead to complete amorphization of the drug substance.
Thermal Degradation (Wet Heat)	105°C in a steam-saturated atmosphere for 3 hours	Can lead to complete amorphization of the drug substance.
Photodegradation	1.2 million lux hours and 200 watts h/m ² at 25°C	Amoxicillin itself is not significantly photodegraded, but some degradation products are susceptible to light.

Degradation Pathways

The primary degradation pathway for amoxicillin involves the opening of the chemically labile β -lactam ring. This can be initiated by hydrolysis (acidic or basic), leading to the formation of several key degradation products.



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Figure 1: Primary degradation pathways of Amoxicillin-d4.

The main degradation products identified are:

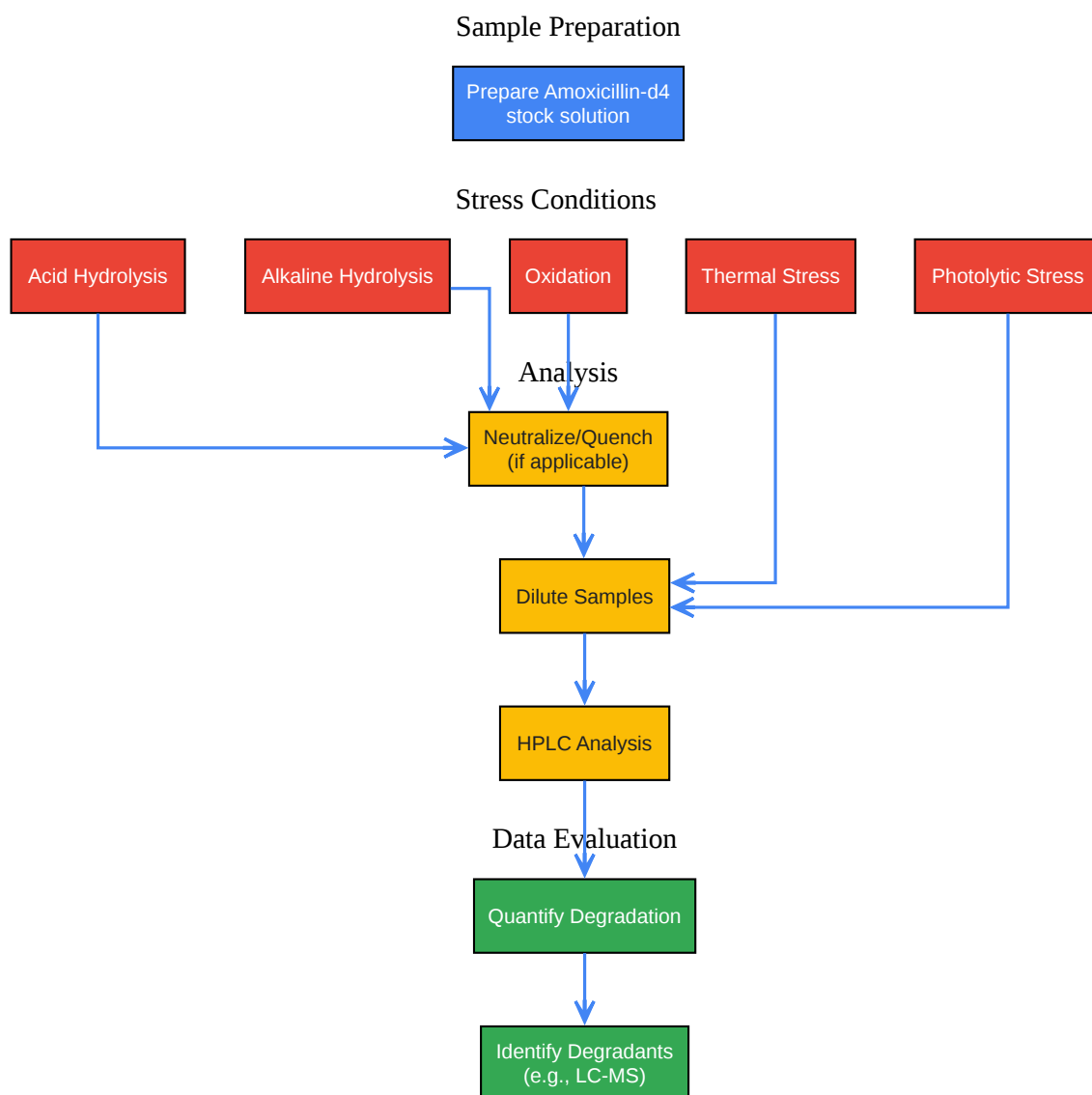
- Amoxicillin Penicilloic Acid: Formed by the hydrolytic cleavage of the β -lactam ring.
- Amoxicillin Penilloic Acid: Formed from the decarboxylation of amoxicillin penicilloic acid.
- Amoxicillin 2',5'-Diketopiperazine: A more stable cyclized product formed from amoxicillin penicilloic acid.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of Amoxicillin-d4 and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

General Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of Amoxicillin-d4.



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Figure 2: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact Amoxicillin-d4 from all potential degradation products and any excipients present.

Typical HPLC Parameters:

- Column: C18 column is commonly used.
- Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH 2-6) and an organic modifier (e.g., methanol or acetonitrile) is often employed.
- Detection: UV detection is standard.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

Amoxicillin-d4, like its non-deuterated counterpart, is susceptible to degradation, particularly through hydrolysis of the β -lactam ring. Proper storage at low temperatures, especially for solutions, is paramount to maintaining its integrity. Understanding the degradation pathways and employing validated stability-indicating analytical methods are essential for researchers and drug development professionals to ensure the quality and reliability of their work involving Amoxicillin-d4. The data and protocols presented in this guide provide a solid foundation for the stable handling and accurate analysis of this important analytical standard.

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